molecular formula C11H16O B2947622 (2R)-2-(2,6-Dimethylphenyl)propan-1-ol CAS No. 2248175-94-0

(2R)-2-(2,6-Dimethylphenyl)propan-1-ol

Cat. No.: B2947622
CAS No.: 2248175-94-0
M. Wt: 164.248
InChI Key: TYPBBAIPPBRVIV-JTQLQIEISA-N
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Description

The compound (2R)-2-(2,6-Dimethylphenyl)propan-1-ol is a chiral secondary alcohol featuring a 2,6-dimethylphenyl group attached to a propanol backbone. The evidence instead references (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol (CAS: 2248188-56-7, molecular weight: 196.2 g/mol), which has methoxy (-OCH₃) substituents instead of methyl (-CH₃) groups at the 2,6-positions of the phenyl ring . This suggests either a mislabeling in the query or a lack of relevant data in the provided sources.

Properties

IUPAC Name

(2R)-2-(2,6-dimethylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-5-4-6-9(2)11(8)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPBBAIPPBRVIV-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)[C@@H](C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,6-Dimethylphenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2-(2,6-Dimethylphenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature or slightly elevated to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,6-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at room temperature.

    Reduction: LiAlH4 in THF at room temperature.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed

    Oxidation: (2R)-2-(2,6-Dimethylphenyl)propan-1-one or (2R)-2-(2,6-Dimethylphenyl)propanoic acid.

    Reduction: (2R)-2-(2,6-Dimethylphenyl)propane.

    Substitution: (2R)-2-(2,6-Dimethylphenyl)propyl chloride or bromide.

Scientific Research Applications

(2R)-2-(2,6-Dimethylphenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(2,6-Dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Structural Analogues in Evidence

The closest analogues in the evidence include:

  • (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol (CAS: 2248188-56-7):
    • Key Differences : Methoxy substituents (electron-withdrawing) vs. methyl groups (electron-donating) alter electronic properties and reactivity.
    • Applications : Used in lab settings (e.g., chiral intermediates), but discontinued by Biosynth .
    • Purity : ≥95% (HPLC), stored under inert conditions .
  • Impurity E(EP): (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS: 163685-38-9): Key Differences: Contains an additional isopropylamino group and a methoxyethyl-phenoxy moiety, making it structurally distinct .
  • Impurity F(EP): (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (CAS: 7695-63-8): Key Differences: Lacks the dimethyl/methoxyphenyl group and includes a phenoxy-isopropylamino chain .

(b) Functional Group Impact

  • Methoxy vs. Methyl Groups: Property 2,6-Dimethoxyphenyl Derivative Hypothetical 2,6-Dimethylphenyl Derivative Electron Effects Electron-withdrawing (-OCH₃) Electron-donating (-CH₃) Polarity Higher (due to oxygen) Lower Bioavailability Likely reduced (polarity) Potentially higher (lipophilicity)
  • Stereochemistry: The (2R)-configuration in the propanol backbone is critical for enantioselective interactions but is absent in racemic impurities like Impurity E(EP) and F(EP) .

Critical Limitations in Evidence

  • Discontinued Status : The dimethoxy analogue is discontinued, limiting access to experimental data .
  • Irrelevant Impurities : Impurities listed in are unrelated to the target compound’s structure or function .

Recommendations for Further Research

  • Verify the compound’s correct nomenclature (dimethyl vs. dimethoxy).
  • Consult additional databases (e.g., PubChem, Reaxys) for physicochemical or pharmacological data on the dimethylphenyl variant.
  • Explore synthetic routes for chiral 2,6-dimethylphenylpropanols using asymmetric catalysis or resolution techniques.

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